

Application Note: 2-Chloro-4-(tributylstannyl)pyrimidine in Advanced Organic Synthesis

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Compound of Interest

Compound Name:	2-Chloro-4-(tributylstannyl)pyrimidine
CAS No.:	446286-25-5
Cat. No.:	B1422256

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Introduction & Chemical Profile

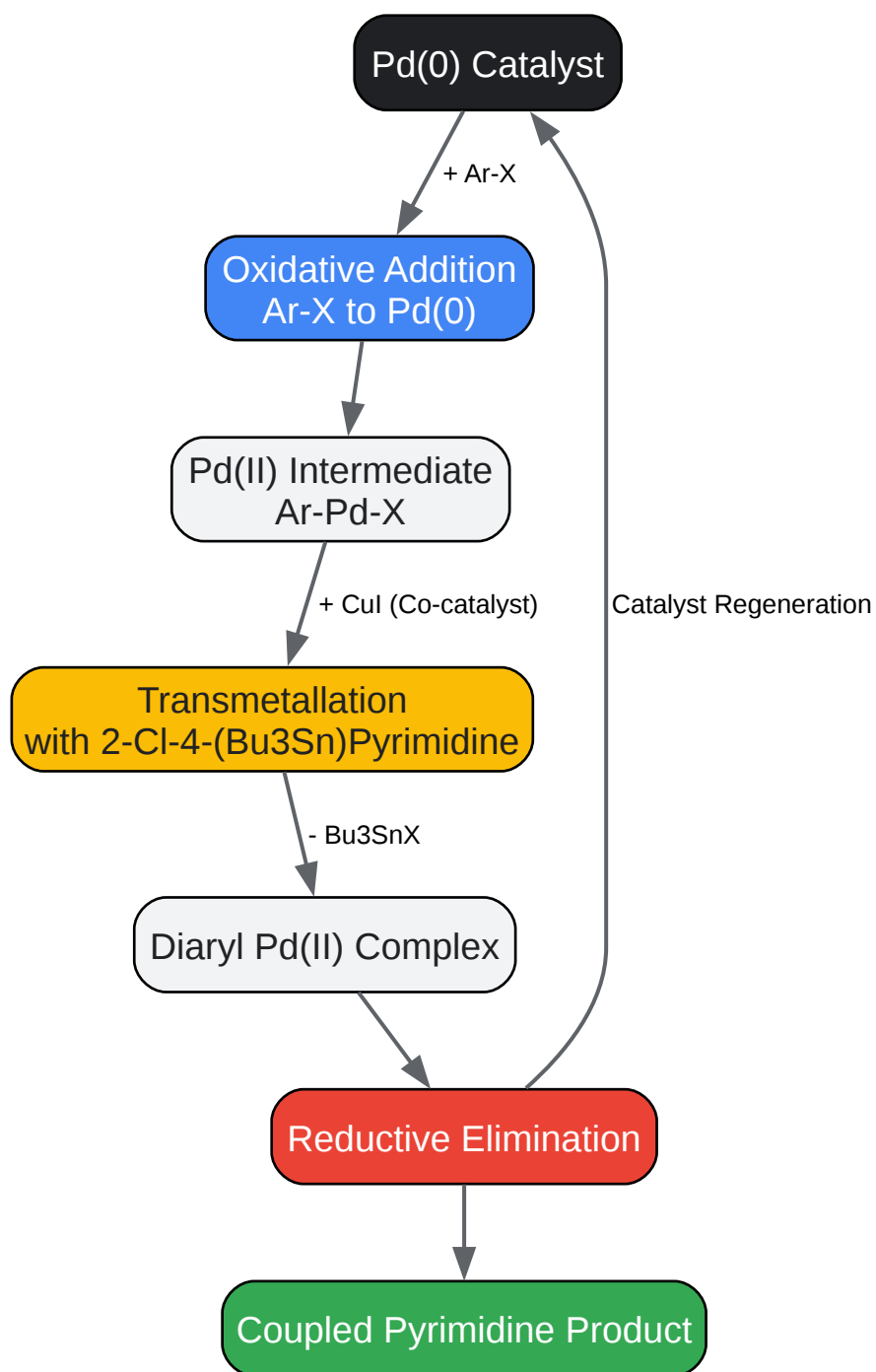
2-Chloro-4-(tributylstannyl)pyrimidine (CAS: 446286-25-5) is a highly specialized organotin building block utilized extensively in modern medicinal chemistry and drug discovery. By featuring two orthogonal reactive sites—a tributylstannyl group at the C4 position and a chlorine atom at the C2 position—this reagent allows for highly regioselective, sequential functionalization of the pyrimidine core.

Property	Value
Chemical Name	2-Chloro-4-(tributylstannyl)pyrimidine
CAS Number	446286-25-5
Molecular Formula	C ₁₆ H ₂₉ ClSn
Molecular Weight	403.58 g/mol
Appearance	Pale yellow to colorless liquid
Storage Conditions	2-8 °C, strictly under inert atmosphere

Mechanistic Insights & Orthogonal Reactivity (E-E-A-T)

In the design of multi-cyclic kinase inhibitors, synthesizing complex heteroaryl scaffolds requires precise control over cross-coupling events. The C4-tributylstannyl moiety is primed for palladium-catalyzed Stille cross-coupling with aryl or heteroaryl halides[1]. Unlike boronic acids, which can suffer from rapid protodeboronation or poor stability in electron-deficient pyrimidine systems, the stannyl group offers robust stability and predictable reactivity.

The Causality of Orthogonal Design: Crucially, the Stille coupling at C4 leaves the C2-chloro group completely intact. Once the C4 position is functionalized, the C2-chlorine can subsequently be displaced via Nucleophilic Aromatic Substitution (S_NAr) with amines/alcohols, or undergo a second cross-coupling reaction (e.g., Buchwald-Hartwig amination)[2]. This differential reactivity enables the rapid, stepwise assembly of highly decorated pyrimidine cores found in advanced therapeutics.



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Fig 1: Stille coupling catalytic cycle of **2-chloro-4-(tributylstannyl)pyrimidine**.

Experimental Protocols: Stille Cross-Coupling Workflow

The following self-validating protocol outlines the standard procedure for coupling **2-chloro-4-(tributylstannyl)pyrimidine** with an aryl halide.

Causality in Experimental Design:

- **Mandatory Degassing:** Pd(0) catalysts are rapidly oxidized by dissolved O₂ to inactive Pd(II) species. Complete degassing is mandatory to prevent catalyst deactivation and unwanted homocoupling of the stannane.
- **Copper(I) Iodide Co-catalysis:** The addition of CuI (typically 10 mol%) accelerates the reaction via the "copper effect." Cu(I) scavenges the stannyl group to form a highly reactive organocopper intermediate, bypassing the typically slow transmetalation step of bulky tributylstannyl groups[2].

Step-by-Step Methodology:

- **Preparation:** In an oven-dried Schlenk flask, dissolve the aryl halide (1.0 equiv) in anhydrous Toluene or DMF (0.1 M concentration).
- **Degassing:** Purge the solution with Argon or Nitrogen gas for 15-20 minutes.
- **Reagent Addition:** Under a positive flow of inert gas, add **2-chloro-4-(tributylstannyl)pyrimidine** (1.1 to 1.5 equiv)[3].
- **Catalyst Loading:** Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 to 10 mol%) and Copper(I) Iodide (CuI) (10 mol%)[2].
- **Thermal Activation:** Seal the flask and heat the reaction mixture to 100 °C for 1 to 16 hours. Monitor progression via LC-MS or TLC to ensure complete consumption of the aryl halide[1][3].
- **Quenching & Workup:** Cool to room temperature. Quench with water to precipitate inorganic salts. Filter the suspension through a pad of Celite to remove insoluble tin and palladium byproducts[2].
- **Extraction & Purification:** Extract the aqueous layer with Ethyl Acetate. Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify the crude

product via reverse-phase HPLC or silica gel chromatography[3].



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Fig 2: Step-by-step experimental workflow for Stille cross-coupling.

Quantitative Data: Optimization of Coupling Conditions

To ensure maximum yield and minimize stannane degradation, the following table summarizes field-proven optimization parameters for the Stille coupling of this specific building block.

Catalyst System	Solvent	Additive	Temp	Typical Yield	Mechanistic Rationale
Pd(PPh ₃) ₄ (5 mol%)	Toluene	None	100 °C	65-75%	Standard neutral conditions; relies purely on thermal activation for transmetalation.
Pd(PPh ₃) ₄ (5 mol%)	DMF	CuI (10 mol%)	100 °C	80-92%	CuI accelerates transmetalation via a highly reactive organocopper intermediate.
Pd ₂ (dba) ₃ / P(t-Bu) ₃	1,4-Dioxane	CsF (2.0 eq)	90 °C	75-85%	Fluoride activates the stannane by forming a hypervalent, more nucleophilic tin species.

Applications in Drug Development

The orthogonal reactivity of **2-chloro-4-(tributylstannyl)pyrimidine** has made it an indispensable starting material in the synthesis of several clinical candidates:

- IRAK and FLT3 Inhibitors: Used to construct multi-cyclic cores for targeted therapies against acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS)[3].

- Pim Kinase Inhibitors: Employed as a foundational scaffold to build bicyclic and azole-based compounds that inhibit Pim-1, Pim-2, and Pim-3, addressing drug resistance in hematological malignancies[2].
- NIK Inhibitors: Applied in the synthesis of complex pyrrolidinone derivatives targeting the NF- κ B inducing kinase pathway[1].

References

[3] Title: Multi-cyclic IRAK and FLT3 inhibiting compounds and uses thereof (WO2024163764A2) Source: Google Patents URL:

[2] Title: Bicyclic compounds as Pim inhibitors (WO2012078777A1) Source: Google Patents URL:

[1] Title: Pyrrolidinone derivatives as inhibitors of NF- κ B inducing kinase (WO2023217851A1) Source: Google Patents URL:

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Sources

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- 2. [WO2012078777A1 - Bicyclic compounds as pim inhibitors - Google Patents \[patents.google.com\]](#)
- 3. [WO2024163764A2 - Multi-cyclic irak and flt3 inhibiting compounds and uses thereof - Google Patents \[patents.google.com\]](#)
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